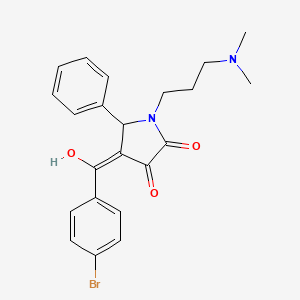
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a pyrrolidine core structure. Its unique molecular composition, characterized by the presence of a bromobenzoyl moiety, a dimethylamino group, and a hydroxy group, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C19H22BrN2O3. The structural features contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Compounds in the pyrrolidine class have shown promise as inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. For instance, derivatives have been identified as novel inhibitors against multidrug-resistant strains of bacteria .
- Cytotoxicity : Initial studies suggest varying levels of cytotoxicity among related compounds. While some demonstrate significant antibacterial properties without cytotoxic effects, others may exhibit higher toxicity at certain concentrations .
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets. For example, the hydroxyl group at position 3 plays a crucial role in recognizing and interacting with PBPs, enhancing the compound's antibacterial efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | Chlorine substituent instead of bromine | Similar enzyme inhibition |
| 4-(bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-methyl-1H-pyrrol-2(5H)-one | Methyl instead of phenyl | Potentially lower cytotoxicity |
| 4-(iodobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyldihydropyrrole | Iodine substituent | Enhanced reactivity due to iodine |
Study on Antibacterial Efficacy
A study conducted on pyrrolidine derivatives demonstrated that specific modifications in structure significantly impacted their inhibitory effects against PBPs. For instance, compounds with bulky groups showed enhanced inhibition due to favorable hydrophobic interactions within the active site of the target enzyme .
Cytotoxicity Assessment
Another investigation evaluated the cytotoxic potential of various pyrrolidine derivatives on eukaryotic cell lines. The results indicated that while some compounds exhibited promising antibacterial activity, they also displayed significant cytotoxic effects at higher concentrations. This highlights the necessity for careful optimization when developing these compounds for therapeutic use .
Propriétés
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-24(2)13-6-14-25-19(15-7-4-3-5-8-15)18(21(27)22(25)28)20(26)16-9-11-17(23)12-10-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZOSDAWZXTKBQ-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














